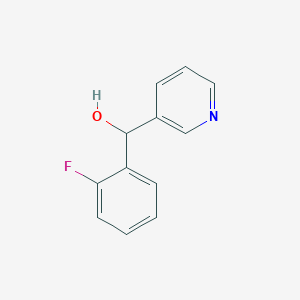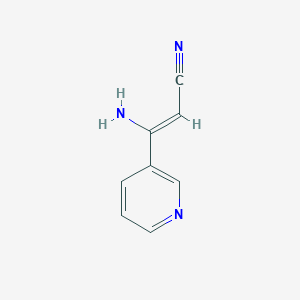![molecular formula C25H22FNO6S B263880 N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide](/img/structure/B263880.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of furochromene derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide is not fully understood. However, it is believed to exert its anticancer and anti-inflammatory effects by modulating various signaling pathways involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide has been shown to have several biochemical and physiological effects. It can inhibit the activity of various enzymes involved in cancer cell growth, such as topoisomerase IIα and protein kinase C. It can also reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.
実験室実験の利点と制限
One advantage of using N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide in lab experiments is its potential therapeutic applications. Its anticancer and anti-inflammatory properties make it a promising candidate for further development as a drug. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and specific derivatives. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models, which could provide valuable information for the design of clinical trials. Additionally, it could be studied in combination with other anticancer or anti-inflammatory drugs to determine its potential synergistic effects.
合成法
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide involves several steps, including the condensation of 4-fluorophenylacetic acid with 4-hydroxycoumarin to form 3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-ol. This intermediate is then reacted with thionyl chloride to yield the corresponding acid chloride, which is further reacted with N-methylacetamide and tetrahydrothiophene-1,1-dioxide to form the final product.
科学的研究の応用
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide has been studied for its potential therapeutic applications, including its anti-inflammatory and anticancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
特性
分子式 |
C25H22FNO6S |
|---|---|
分子量 |
483.5 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-methylacetamide |
InChI |
InChI=1S/C25H22FNO6S/c1-14-18-9-20-21(15-3-5-16(26)6-4-15)12-32-22(20)11-23(18)33-25(29)19(14)10-24(28)27(2)17-7-8-34(30,31)13-17/h3-6,9,11-12,17H,7-8,10,13H2,1-2H3 |
InChIキー |
OPKCEXWIHDGVGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=C3C(=C2)OC=C3C4=CC=C(C=C4)F)CC(=O)N(C)C5CCS(=O)(=O)C5 |
正規SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)N(C)C5CCS(=O)(=O)C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





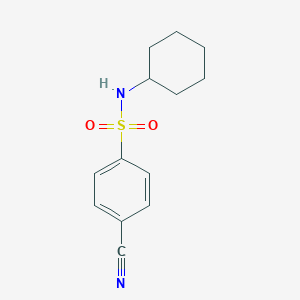
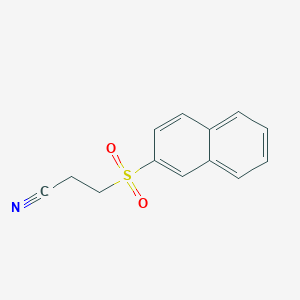

![5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)



![5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)
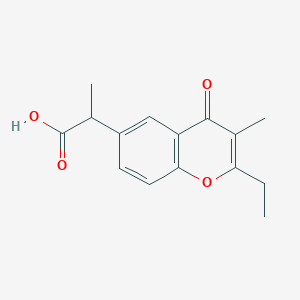
![5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)
